molecular formula C20H16N4O2 B13364793 3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile

3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B13364793
M. Wt: 344.4 g/mol
InChI Key: WSSMPNRMSPVDCQ-UHFFFAOYSA-N
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Description

3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 3-phenoxybenzaldehyde in the presence of a base, followed by cyclization and nitrile formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used as a corrosion inhibitor and in the development of new materials.

Mechanism of Action

The mechanism of action of 3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to understand its mechanism of action fully .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of 3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-methyl-6-oxo-4-(3-phenoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C20H16N4O2/c1-12-17-18(16(11-21)20(25)22-19(17)24-23-12)13-6-5-9-15(10-13)26-14-7-3-2-4-8-14/h2-10,16,18H,1H3,(H2,22,23,24,25)

InChI Key

WSSMPNRMSPVDCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C(=O)NC2=NN1)C#N)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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